4-Hydrazinoquinoline hydrochloride
Overview
Description
4-Hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Hydrazinoquinoline hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :
Sodium methylate / Heating: The initial step involves the reaction of sodium methylate with the starting material under heating conditions.
Hydrogenation: The intermediate product is then subjected to hydrogenation using palladium (10%) on activated carbon in methanol for 6 hours at 20°C.
Hydrazine hydrate / Ethanol: The final step involves the reaction of the hydrogenated product with hydrazine hydrate in ethanol at 80°C.
Chemical Reactions Analysis
4-Hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where the hydrazino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically quinoline derivatives and hydrazine derivatives .
Scientific Research Applications
4-Hydrazinoquinoline hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinoquinoline hydrochloride involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, leading to alterations in cellular functions .
Comparison with Similar Compounds
4-Hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinazoline: This compound has a similar structure but differs in its biological activity and applications.
6-Bromo-4-hydrazinoquinoline hydrochloride: This derivative has a bromine atom at the 6th position, which alters its chemical properties and reactivity.
8-Hydrazinoquinoline dihydrochloride hydrate: This compound has a hydrazino group at the 8th position and is used in different research applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effectiveness in various fields.
Properties
IUPAC Name |
quinolin-4-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUKLFJWHVIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590617 | |
Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-41-4 | |
Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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